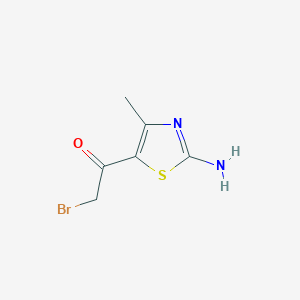

1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c1-3-5(4(10)2-7)11-6(8)9-3/h2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFMEUCSGCDKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601603 | |

| Record name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32519-72-5 | |

| Record name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-amino-4-methylthiazol-5-yl)-2-bromoethanone, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its significant role as an intermediate in the development of therapeutic agents, including the notable anticancer drug, Dasatinib.

Core Compound Properties

This compound, with the molecular formula C6H7BrN2OS , is a crucial intermediate in organic synthesis, particularly in the construction of complex molecules with therapeutic potential.[1] Its reactivity, stemming from the α-bromo ketone functional group, makes it a versatile precursor for a variety of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C6H7BrN2OS | [1] |

| CAS Number | 32519-72-5 | [1] |

| Molecular Weight | 249.11 g/mol | Calculated |

| Boiling Point | 361.1 ± 27.0 °C (Predicted) | [1] |

Further experimental data on properties such as melting point, solubility, and density are not consistently reported in publicly available literature, highlighting an area for further investigation.

Synthesis of this compound Hydrobromide

The synthesis of the title compound is typically achieved through the bromination of its precursor, 1-(2-amino-4-methylthiazol-5-yl)ethanone. The following protocol is a representative method for the preparation of its hydrobromide salt.

Experimental Protocol:

Materials:

-

1-(2-amino-4-methylthiazol-5-yl)ethanone

-

Bromine (Br2)

-

Dimethylformamide (DMF)

-

Sodium hydrogen carbonate (NaHCO3)

Procedure:

-

Dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone (2 mmol) in 10 mL of dimethylformamide (DMF).

-

Slowly add bromine (2 mmol) to the solution at room temperature with constant stirring.

-

Continue stirring the mixture for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, add sodium hydrogen carbonate (4 mmol) to the mixture to neutralize the hydrobromic acid formed during the reaction.

-

The reaction mixture is then typically used directly in subsequent steps or can be worked up to isolate the product. For isolation, the mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried.

This protocol is adapted from general procedures for the bromination of 2-aminothiazole derivatives and may require optimization for specific laboratory conditions.

Application in Drug Discovery: A Key Intermediate for Dasatinib

This compound and its parent compound, 2-amino-4-methylthiazole, are foundational components in the synthesis of numerous biologically active molecules. A prominent example is their role in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. Its ability to participate in various chemical reactions allows for the introduction of diverse functional groups, leading to the development of compounds with tailored pharmacological profiles.

The logical workflow for the utilization of 2-aminothiazole derivatives in the synthesis of Dasatinib is illustrated below. This diagram highlights the progression from the basic heterocyclic core to the final complex drug molecule, a process of significant interest to drug development professionals.

This workflow demonstrates the strategic importance of this compound as a key building block. The initial functionalization of the 2-aminothiazole core allows for its subsequent coupling with other heterocyclic systems, ultimately leading to the assembly of the complex Dasatinib molecule.[2][3][4] This multi-step synthesis highlights a common strategy in drug development where pre-functionalized intermediates are utilized to construct the final active pharmaceutical ingredient (API).

Beyond Dasatinib, 2-aminothiazole derivatives, including the title compound, are instrumental in the synthesis of other pharmacologically relevant molecules, such as analogs of the antiparasitic drug Nitazoxanide, further underscoring their importance in the field.[5][6]

Conclusion

This compound is a valuable and versatile intermediate for researchers and professionals in the field of drug discovery and development. Its straightforward synthesis and reactive nature provide a robust platform for the creation of diverse and complex molecular architectures. The pivotal role of this compound and its parent scaffold in the synthesis of clinically important drugs like Dasatinib solidifies its status as a critical tool in the medicinal chemist's arsenal. Further characterization of its physicochemical properties will undoubtedly enhance its utility and application in the ongoing quest for novel therapeutics.

References

- 1. Page loading... [guidechem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 4. vixra.org [vixra.org]

- 5. Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone, a heterocyclic compound of interest in synthetic organic chemistry and as a potential intermediate in pharmaceutical development. This document details its structural characteristics, physicochemical properties, likely synthetic pathways, and safety considerations.

Core Chemical Properties

This compound is a substituted thiazole derivative. The presence of an aminothiazole core, a methyl group, and a bromoacetyl moiety contributes to its specific reactivity and potential applications as a building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 32519-72-5 | [1] |

| Molecular Formula | C₆H₇BrN₂OS | [2] |

| Molecular Weight | 235.10 g/mol | [2] |

| Predicted Boiling Point | 361.1 ± 27.0 °C | [2] |

| Predicted Density | 1.736 ± 0.06 g/cm³ | [2] |

Synthesis and Reactivity

The primary synthetic route to this compound involves the bromination of its precursor, 1-(2-amino-4-methylthiazol-5-yl)ethanone. This reaction is a common transformation in organic synthesis, typically employing a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.

General Synthetic Pathway

The synthesis can be conceptualized as a two-stage process, starting from readily available materials to first form the aminothiazole core, followed by the introduction of the bromoacetyl group.

Experimental Protocol: Bromination of 1-(2-amino-4-methylthiazol-5-yl)ethanone (General Procedure)

Materials:

-

1-(2-amino-4-methylthiazol-5-yl)ethanone (1 equivalent)

-

N-Bromosuccinimide (NBS) (1 equivalent)

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone in acetonitrile in a round-bottom flask, protecting the reaction from light.

-

Cool the solution to 0°C using an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectral Data and Characterization

No experimental spectral data (NMR, IR, MS) for this compound has been identified in the reviewed literature. However, based on the analysis of its precursor and analogous structures, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the methyl protons (singlet), the methylene protons of the bromoacetyl group (singlet), and the amine protons (broad singlet, exchangeable with D₂O). |

| ¹³C NMR | Resonances for the methyl carbon, the thiazole ring carbons, the carbonyl carbon, and the methylene carbon attached to bromine. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ketone), C=N and C=C stretching (thiazole ring), and C-Br stretching. |

| Mass Spec. (ESI-MS) | [M+H]⁺ and [M+H+2]⁺ peaks with approximately equal intensity, which is characteristic of a monobrominated compound. |

For comparison, the precursor, 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone hydrochloride, has a molecular weight of 192.67 g/mol .[3]

Safety and Handling

Detailed safety and handling information for this compound is not widely available. However, based on the known hazards of its precursor and related α-bromoketones, caution is advised.

The precursor, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone hydrochloride, is classified with the following hazard statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Alpha-bromoketones are generally considered to be lachrymators and skin irritants. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Potential Applications and Reactivity

The reactivity of this compound is primarily dictated by the electrophilic bromoacetyl group and the nucleophilic aminothiazole core. This dual reactivity makes it a valuable intermediate for the synthesis of a variety of heterocyclic compounds, particularly through Hantzsch-type reactions or other cyclization pathways. The bromoacetyl moiety can readily react with nucleophiles, while the amino group can participate in reactions such as acylation or condensation.

References

An In-Depth Technical Guide to the Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for 1-(2-amino-4-methylthiazol-5-yl)-2-bromoethanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, beginning with the formation of an acetylthiazole intermediate, followed by a selective alpha-bromination.

Overall Synthesis Pathway

The synthesis of the target compound is efficiently achieved in two primary steps:

-

Step 1: Hantzsch Thiazole Synthesis of the intermediate, 1-(2-amino-4-methylthiazol-5-yl)ethanone, from thiourea and 3-chloro-2,4-pentanedione.

-

Step 2: α-Bromination of the intermediate to yield the final product, this compound.

Technical Guide: 2-Bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, a key intermediate in the synthesis of various biologically active compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromoethanone moiety at the 5-position of the thiazole ring provides a reactive handle for further chemical modifications, making this compound a valuable building block in drug discovery and development.

Chemical Identity and Properties

The formal IUPAC name for the compound is 2-bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one .

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₆H₇BrN₂OS | Calculated |

| Molecular Weight | 235.10 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (predicted) | Analogy to similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol (predicted) | Analogy to similar compounds |

Table 2: Spectroscopic Data (Predicted)

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.5-8.0 (s, 2H, NH₂), 4.5-4.8 (s, 2H, CH₂Br), 2.4-2.6 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 180-185 (C=O), 165-170 (C2-NH₂), 150-155 (C4), 110-115 (C5), 30-35 (CH₂Br), 15-20 (CH₃) |

| Mass Spectrometry (ESI-MS) | m/z: 234.96 [M+H]⁺, 236.96 [M+H]⁺ (isotopic pattern for Br) |

Synthesis

The synthesis of 2-bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one typically involves a two-step process starting from readily available materials. The general workflow is outlined below.

Experimental Protocol: Synthesis of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one (Precursor)

This procedure is adapted from the Hantzsch thiazole synthesis.

Materials:

-

3-Chloro-2,4-pentanedione

-

Thiourea

-

Ethanol

-

Sodium acetate

Procedure:

-

Dissolve thiourea (1 equivalent) and sodium acetate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

To the stirring solution, add 3-chloro-2,4-pentanedione (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one.

Experimental Protocol: Synthesis of 2-Bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one

This procedure describes the α-bromination of the ketone precursor.

Materials:

-

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetic acid or Dichloromethane (DCM)

-

Benzoyl peroxide (initiator, if using NBS)

Procedure:

-

Dissolve 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one (1 equivalent) in glacial acetic acid or DCM in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution. Alternatively, add a solution of bromine (1.1 equivalents) in the same solvent dropwise at 0-5 °C.

-

Stir the reaction mixture at room temperature (or as required) and monitor by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, pour the reaction mixture into cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the title compound.

Role in Drug Development

2-Bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The reactive α-bromoketone functionality allows for facile nucleophilic substitution reactions with various nucleophiles.

As a Precursor for Anticancer Agents

The 2-aminothiazole core is a well-established pharmacophore in the design of anticancer agents. Derivatives of this scaffold have been shown to target various components of cell signaling pathways that are often dysregulated in cancer. While specific anticancer activity for 2-bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one has not been extensively reported, its derivatives, such as chalcones synthesized via Claisen-Schmidt condensation, have shown promising results. For instance, certain 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones have exhibited moderate activity against leukemia, renal cancer, and breast cancer cell lines.[1]

As a Precursor for Antimicrobial Agents

The thiazole nucleus is also a key structural motif in many antimicrobial agents. The synthesis of novel thiazole derivatives from 2-bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one can lead to the discovery of new compounds with potent activity against a range of bacterial and fungal pathogens. For example, the reaction of similar α-bromoketones with thiourea or substituted thioureas is a common strategy to construct new thiazole-containing molecules with potential antimicrobial properties. Some 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones have demonstrated activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[1]

Key Experimental Applications

The primary application of this compound is as a synthetic intermediate. A key reaction is the Hantzsch-type cyclization with thioamides or thioureas to form substituted thiazole or imidazole rings.

Experimental Protocol: Synthesis of a Thiazole Derivative

This is a representative protocol for the reaction with a thioamide.

Materials:

-

2-Bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one

-

A substituted thioamide (e.g., 4-phenylthioacetamide)

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Dissolve the substituted thioamide (1 equivalent) in ethanol in a round-bottom flask.

-

Add sodium bicarbonate (1.2 equivalents) to the solution and stir for 15 minutes.

-

Add a solution of 2-bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one (1 equivalent) in ethanol dropwise.

-

Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired thiazole derivative.

Conclusion

2-Bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its utility in the preparation of potential anticancer and antimicrobial agents makes it a compound of significant interest to researchers in drug discovery and medicinal chemistry. The synthetic protocols outlined in this guide provide a foundation for the preparation and further elaboration of this important intermediate.

References

An In-depth Technical Guide on the Structural Characterization of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone, a key synthetic intermediate in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document outlines a proposed synthetic route, predicted spectroscopic data based on established principles and data from its precursor, and detailed experimental protocols for its synthesis and characterization.

Synthesis

The synthesis of this compound is proposed to proceed via the α-bromination of its precursor, 1-(2-amino-4-methylthiazol-5-yl)ethanone. The precursor itself is synthesized via the well-established Hantzsch thiazole synthesis.

Diagram of Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

2.1. Synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone (Precursor)

This procedure is based on established methods for Hantzsch thiazole synthesis.

-

Reaction Setup: To a solution of 3-chloro-2,4-pentanedione (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Isolation: The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(2-amino-4-methylthiazol-5-yl)ethanone.

2.2. Synthesis of this compound (Target Compound)

This proposed protocol is adapted from methods for the α-bromination of similar ketones.

-

Reaction Setup: In a round-bottom flask, suspend 1-(2-amino-4-methylthiazol-5-yl)ethanone (1 equivalent) and copper(II) bromide (2.2 equivalents) in a mixture of ethyl acetate and chloroform.

-

Reflux: Heat the mixture to reflux and stir vigorously.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Filtration: Cool the reaction mixture to room temperature and filter to remove the copper(I) bromide precipitate.

-

Washing: Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).

Structural Characterization

The following sections detail the expected analytical data for this compound. This data is predicted based on the structure and known spectroscopic data of its precursor and similar compounds.

Diagram of Characterization Workflow

Caption: General workflow for the characterization of the title compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons, the bromomethyl protons, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.0-7.5 (broad s, 2H) | -NH₂ |

| ~4.5 (s, 2H) | -CH₂Br |

| ~2.5 (s, 3H) | -CH₃ |

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted FT-IR Data |

| Wavenumber (cm⁻¹) |

| 3400-3200 |

| 1680-1660 |

| 1620-1580 |

| 1550-1500 |

| ~1200 |

| 700-600 |

3.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

| Predicted Mass Spectrometry Data |

| m/z |

| [M]+ and [M+2]+ |

| [M - Br]+ |

| [M - CH₂Br]+ |

3.4. X-ray Crystallography

While no crystal structure for this compound is currently available, the crystal structure of its precursor, 1-(2-amino-4-methylthiazol-5-yl)ethanone, has been reported.[1] This structure reveals a planar thiazole ring.[1] In the crystal packing of the precursor, molecules form dimers through N—H⋯N hydrogen bonds, and these dimers are further connected by N—H⋯O hydrogen bonds.[1] It is anticipated that this compound would exhibit similar planarity in its thiazole ring and engage in hydrogen bonding via its amino group.

Diagram of Precursor's Intermolecular Interactions

Caption: Key hydrogen bonding in the precursor's crystal structure.[1]

Logical Relationships in Synthesis

The target compound, this compound, is a crucial intermediate for the synthesis of a variety of more complex heterocyclic systems, which are often investigated for their biological activities. The bromo-keto functionality allows for reactions with various nucleophiles to build larger molecular scaffolds.

Diagram of Synthetic Utility

Caption: The pivotal role of the title compound in synthetic pathways.

This guide provides a framework for the synthesis and characterization of this compound. Researchers and scientists can utilize the proposed protocols and predicted data as a starting point for their work with this versatile synthetic intermediate. Direct experimental verification of the predicted data is recommended.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Starting Materials for 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a wide range of biological interactions, leading to diverse pharmacological activities. The efficient and versatile synthesis of 2-aminothiazole derivatives is therefore of paramount importance. This in-depth technical guide provides a comprehensive overview of the key starting materials and synthetic strategies employed in the construction of this privileged heterocyclic scaffold.

Core Synthetic Strategies and Key Starting Materials

The synthesis of the 2-aminothiazole ring predominantly relies on the formation of the thiazole nucleus through the reaction of a sulfur-containing nucleophile with a three-carbon electrophilic component. The most prominent and widely adopted methods include the Hantzsch thiazole synthesis and its variations, as well as multicomponent reactions that offer increased efficiency.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and versatile methods for the preparation of thiazole derivatives.[1] The core of this reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[1][2][3]

Starting Materials:

-

α-Haloketones (or α-Haloaldehydes): These are critical electrophilic components. The halogen is typically bromine or chlorine.[3][4] The nature of the R¹ and R² substituents on the α-haloketone directly dictates the substitution pattern at the 4- and 5-positions of the resulting 2-aminothiazole. A wide variety of α-haloketones are commercially available or can be readily synthesized.[4]

-

Thiourea (or substituted thioureas): Thiourea is the most common sulfur-containing nucleophile used to generate the 2-amino functionality.[3][5] The use of N-substituted thioureas allows for the introduction of substituents on the exocyclic amino group.

Reaction Workflow:

References

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone, a key intermediate in pharmaceutical synthesis. Given the reactive nature of this bromo-thiazole derivative, a thorough understanding and strict adherence to safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document compiles available safety data, outlines experimental best practices, and provides visual workflows to facilitate a culture of safety and precision in the laboratory.

Hazard Identification and Classification

Potential GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral, Dermal, Inhalation) | Likely Harmful | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled |

Note: This classification is inferred from data on similar chemical structures and should be used as a precautionary guideline.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂OS | [1] |

| CAS Number | 32519-72-5 | [1] |

| Boiling Point | 361.1 ± 27.0 °C (Predicted) | [1] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to this compound.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in good working order.

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.- Clothing: A lab coat or chemical-resistant apron should be worn. Full-body protection may be required for large-scale operations. |

| Respiratory Protection | If working outside of a fume hood or if dusts/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. |

Safe Handling and Storage

Adherence to proper handling and storage procedures is essential to prevent accidents and maintain the chemical's stability.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Workflow and Safety Logic

To aid in the practical application of these safety measures, the following diagrams illustrate a typical experimental workflow and the logical hierarchy of safety precautions.

Figure 1: Experimental Workflow for Handling this compound.

References

An In-depth Technical Guide to the Solubility of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone for Pharmaceutical Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, specific quantitative solubility measurements for 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone in various solvents are not extensively published in publicly accessible literature. This guide, therefore, provides a comprehensive framework of established experimental protocols and best practices for determining the solubility of this compound, enabling researchers to generate reliable and reproducible data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, aqueous solubility is a critical determinant of its biopharmaceutical properties. It directly influences key parameters such as dissolution rate, bioavailability, and the feasibility of developing various dosage forms.[1][2][3] Low aqueous solubility can lead to erratic absorption, poor bioavailability, and challenges in formulation, potentially halting the development of an otherwise promising therapeutic agent.[3][4]

This technical guide outlines the standard methodologies for accurately determining two key types of solubility: thermodynamic and kinetic. Understanding these concepts and their respective measurement techniques is essential for any research involving novel chemical entities.

Fundamental Concepts: Thermodynamic vs. Kinetic Solubility

In drug discovery and development, solubility is assessed in two primary forms:

-

Thermodynamic Solubility (or Equilibrium Solubility): This is the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid substance.[1][5] This measurement represents the true, stable solubility of the compound under specific conditions (e.g., pH, temperature, solvent composition) and is considered the 'gold standard'.[6] It is typically determined over an extended period (24-72 hours) to ensure equilibrium is reached.[2][3]

-

Kinetic Solubility: This is determined by dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[1][7][8] The concentration at which the compound precipitates out of the solution is its kinetic solubility.[1] This method is much faster and requires less compound, making it ideal for high-throughput screening (HTS) in the early stages of drug discovery.[2][3][4] However, it often results in a supersaturated solution, which can overestimate the true thermodynamic solubility.[9][10]

The logical relationship and typical application of these two solubility types in a drug discovery pipeline are illustrated below.

Experimental Protocols for Solubility Determination

Accurate determination of solubility relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the most common and reliable assays.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility and is considered the benchmark for other methods.[6][9]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer system for an extended period until equilibrium between the dissolved and undissolved solute is achieved. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a clear glass vial. The excess solid is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or other relevant biological buffers) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration, typically 24 to 48 hours, to ensure equilibrium is reached.[11]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution (supernatant) from the excess solid. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed to pellet the solid.

-

Filtration: Carefully filter the solution using a low-binding filter (e.g., PVDF or PTFE) to remove any solid particles.[12]

-

-

Quantification: Aspirate a precise volume of the clear supernatant. Dilute it with a suitable solvent to fall within the linear range of the chosen analytical method.

-

Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[3]

The workflow for this method is visualized below.

Kinetic Solubility Assay

This high-throughput method is used for rapid screening in early drug discovery.[4][7]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The concentration at which precipitation occurs, detected by light scattering (nephelometry) or turbidity, is determined as the kinetic solubility.[2][13]

Detailed Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microplate, prepare serial dilutions of the DMSO stock solution.

-

Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well, causing the compound to precipitate in wells where its concentration exceeds its kinetic solubility. The final DMSO concentration is typically kept low (e.g., 1-5%) to minimize its co-solvent effect.[11]

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[14][15]

-

Detection: Measure the level of precipitation in each well. Common detection methods include:

-

Nephelometry: Measures light scattering caused by insoluble particles. This is a highly sensitive method.[16][17][18]

-

Turbidimetry: Measures the reduction in light transmission due to cloudiness, often read as absorbance at a high wavelength (e.g., 620 nm).[13][15]

-

UV/HPLC after Filtration: The plate is filtered, and the concentration of the dissolved compound in the filtrate is measured.[1][2]

-

-

Analysis: The kinetic solubility is reported as the highest concentration that remains clear or below a certain turbidity threshold.[15]

The workflow for a typical kinetic solubility assay is visualized below.

Analytical Quantification Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and specific method for quantifying the concentration of a dissolved compound. It separates the analyte from any impurities or degradants, ensuring precise measurement.[19] A standard calibration curve must be prepared using solutions of known concentrations to calculate the concentration in the test sample.[20]

-

UV-Vis Spectroscopy: This method is rapid and suitable for high-throughput applications.[21] It relies on the compound having a chromophore that absorbs light in the UV-Visible range. The absorbance is directly proportional to the concentration, as described by the Beer-Lambert Law.[21] A calibration curve is required.[21] This method is less specific than HPLC and can be affected by UV-absorbing impurities.[1]

Data Presentation

To ensure clarity and comparability, all quantitative solubility data should be summarized in a structured format. The following tables provide a template for presenting the results obtained from the experimental protocols described above.

Table 1: Thermodynamic Solubility of this compound

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

|---|---|---|---|---|---|

| Purified Water | 7.0 | 25 | Shake-Flask/HPLC | ||

| PBS | 7.4 | 25 | Shake-Flask/HPLC | ||

| Purified Water | 7.0 | 37 | Shake-Flask/HPLC | ||

| PBS | 7.4 | 37 | Shake-Flask/HPLC | ||

| FaSSIF* | 6.5 | 37 | Shake-Flask/HPLC | ||

| FeSSIF** | 5.0 | 37 | Shake-Flask/HPLC |

*Fasted State Simulated Intestinal Fluid **Fed State Simulated Intestinal Fluid

Table 2: Kinetic Solubility of this compound

| Buffer System | pH | Temperature (°C) | Final DMSO (%) | Solubility (µM) | Method |

|---|---|---|---|---|---|

| PBS | 7.4 | 25 | 1% | Nephelometry | |

| PBS | 7.4 | 25 | 2% | Nephelometry |

| PBS | 7.4 | 37 | 1% | | Turbidimetry |

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. asianpubs.org [asianpubs.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. [sonar.ch]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. evotec.com [evotec.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 16. enamine.net [enamine.net]

- 17. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 19. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 20. pharmaguru.co [pharmaguru.co]

- 21. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Physical Properties of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules. Understanding its physical characteristics is crucial for its effective handling, characterization, and application in drug discovery and development.

Core Physical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its fundamental physical and chemical properties based on available data and computational predictions.

| Property | Value | Source |

| Molecular Formula | C6H7BrN2OS | [1] |

| Molecular Weight | 235.1 g/mol | [2] |

| Boiling Point | 361.1 ± 27.0 °C (Predicted) | [1][2] |

| Appearance | Tan to white solid (predicted based on similar compounds) | [3] |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis and Characterization

The synthesis of this compound typically proceeds via a two-step process, beginning with the formation of the aminothiazole ring followed by bromination.

Experimental Protocols

Step 1: Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)ethanone (Hantzsch Thiazole Synthesis)

The foundational 2-aminothiazole scaffold is commonly synthesized via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.

-

Materials: 3-chloro-2,4-pentanedione, thiourea, ethanol.

-

Procedure: A mixture of 3-chloro-2,4-pentanedione and thiourea in ethanol is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 1-(2-amino-4-methylthiazol-5-yl)ethanone, is isolated by filtration and can be purified by recrystallization.[4][5][6]

Step 2: Bromination of 1-(2-Amino-4-methylthiazol-5-yl)ethanone

The synthesized aminothiazole is then subjected to bromination to yield the final product.

-

Materials: 1-(2-amino-4-methylthiazol-5-yl)ethanone, bromine or a suitable brominating agent (e.g., N-bromosuccinimide), a suitable solvent (e.g., acetic acid or dimethylformamide).

-

Procedure: To a solution of 1-(2-amino-4-methylthiazol-5-yl)ethanone in a suitable solvent, the brominating agent is added portion-wise at a controlled temperature. The reaction is stirred until completion, as indicated by TLC. The reaction mixture is then worked up, which may involve pouring it into water and collecting the precipitated product by filtration. The crude this compound can be further purified by recrystallization.[7]

Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques.

Logical Relationship of Synthesis

The synthesis of this compound is a sequential process where the formation of the core heterocyclic ring system is a prerequisite for the subsequent functionalization.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 32519-72-5 [m.chemicalbook.com]

- 3. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Antifungal Agents Utilizing 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel antifungal agents derived from 1-(2-amino-4-methylthiazol-5-yl)-2-bromoethanone. Thiazole-based compounds represent a promising class of antifungal agents, often targeting the fungal cell membrane integrity by inhibiting ergosterol biosynthesis. This application note outlines a representative synthetic route, a protocol for antifungal susceptibility testing, and summarizes the antifungal activity of various thiazole derivatives. The provided methodologies and data aim to facilitate the research and development of new, potent antifungal therapies.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including antifungal properties.[1] A common mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[2] Disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, ultimately compromising membrane integrity and inhibiting fungal growth.[2][3] The starting material, this compound, serves as a versatile building block for the synthesis of a diverse library of thiazole derivatives for antifungal screening.

Data Presentation

The following table summarizes the in vitro antifungal activity of various thiazole derivatives against pathogenic fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that inhibits visible fungal growth.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Thiazole Derivative T2 | Candida albicans (Clinical Isolate) | 0.008–0.98 | [4] |

| Thiazole Derivative T3 | Candida albicans (Clinical Isolate) | 0.008–0.98 | [4] |

| Thiazole Derivative T4 | Candida albicans (Clinical Isolate) | 0.008–0.98 | [4] |

| Thiazole Derivative T7 | Candida albicans (Clinical Isolate) | 0.48–7.81 | [4] |

| 2-Hydrazinyl-thiazole 7a | Candida albicans | 3.9 | [5] |

| 2-Hydrazinyl-thiazole 7b | Candida albicans | 3.9 | [5] |

| 2-Hydrazinyl-thiazole 7c | Candida albicans | 3.9 | [5] |

| Fluconazole (Reference) | Candida albicans | 15.62 | [5] |

| Nystatin (Reference) | Candida albicans (Clinical Isolate) | 0.015–7.81 | [4] |

| Compound 4h | Candida albicans | 0.78–3.125 | [6] |

Experimental Protocols

Protocol 1: Synthesis of a Representative Thiazole-Based Antifungal Agent

This protocol describes a general method for the synthesis of a 2-imino-thiazolidin-4-one derivative, a class of compounds that has shown antifungal activity, starting from this compound. This is a representative synthesis; modifications may be necessary for specific target molecules.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Pyridine

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Standard laboratory glassware

Procedure:

-

Synthesis of 2-Amino-5-(2-amino-4-methylthiazole-5-carbonyl)thiazole:

-

In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and thiourea (10 mmol) in 100 mL of ethanol.

-

Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature. A precipitate may form.

-

Filter the solid and wash with cold ethanol. The resulting solid is the hydrobromide salt of the desired product.

-

To obtain the free base, suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

-

-

Characterization:

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[7]

Materials:

-

Synthesized thiazole derivatives

-

Positive control antifungal agent (e.g., Fluconazole)

-

Fungal strain (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader (optional)

-

Sterile saline (0.85%)

-

Dimethyl sulfoxide (DMSO)

-

Incubator (35°C)

Procedure:

-

Preparation of Fungal Inoculum:

-

Subculture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the synthesized thiazole derivative in DMSO (e.g., 10 mg/mL).

-

Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).[7]

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

-

Include a growth control well (inoculum without compound) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.

-

The inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Visualizations

Caption: Synthetic workflow for novel antifungal agents.

Caption: Inhibition of ergosterol biosynthesis by thiazole antifungals.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Claisen-Schmidt Condensation with 1-(2-Amino-4-methylthiazol-5-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry, providing a reliable method for the formation of α,β-unsaturated ketones, commonly known as chalcones.[1][2][3] This reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[1] The resulting chalcone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][5]

Thiazole-containing chalcones are of particular interest to the drug development community. The thiazole ring is a key pharmacophore present in numerous approved drugs, and its incorporation into the chalcone framework can enhance biological activity and improve pharmacokinetic profiles.[4] Specifically, chalcones derived from 2-aminothiazole moieties have demonstrated significant potential as therapeutic agents.[6][7]

These application notes provide a detailed protocol for the synthesis of 1-(2-amino-4-methylthiazol-5-yl)-3-arylpropenones via the Claisen-Schmidt condensation. The primary focus will be on the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with various aromatic aldehydes. Additionally, this document will address the potential reactivity and synthetic challenges associated with the use of the α-brominated analogue, 1-(2-amino-4-methylthiazol-5-yl)-2-bromoethanone.

Applications in Drug Discovery and Development

Chalcones incorporating a 2-amino-4-methylthiazole moiety are valuable scaffolds for the development of novel therapeutics. The versatile α,β-unsaturated ketone system and the biologically active thiazole ring allow for extensive structure-activity relationship (SAR) studies. Key applications include:

-

Anticancer Agents: Many thiazole-chalcone hybrids have been investigated for their cytotoxic effects against various cancer cell lines.[7] They can induce apoptosis and inhibit cell proliferation through various mechanisms.

-

Antimicrobial Agents: The conjugated system and the presence of the thiazole ring contribute to the antimicrobial properties of these compounds, with activity reported against a range of bacteria and fungi.[7]

-

Anti-inflammatory Agents: These compounds can modulate inflammatory pathways, making them potential candidates for the treatment of inflammatory disorders.

-

Enzyme Inhibitors: The chalcone scaffold can be tailored to inhibit specific enzymes involved in disease pathogenesis.

Experimental Protocols

This section details the protocol for the Claisen-Schmidt condensation of 1-(2-amino-4-methylthiazol-5-yl)ethanone with substituted aromatic aldehydes. This procedure is adapted from the work of Lozynskyi et al. (2022).[7]

Materials and Reagents

-

1-(2-Amino-4-methylthiazol-5-yl)ethanone

-

Substituted aromatic aldehydes

-

Potassium tert-butylate (t-BuOK) or 10% Sodium Hydroxide (NaOH) solution[6]

-

Ethanol (absolute)

-

Acetic acid (glacial)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

General Procedure for the Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)-3-arylpropenones

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-amino-4-methylthiazol-5-yl)ethanone (1.0 eq.).

-

Addition of Reagents: Add the desired substituted aromatic aldehyde (2.0 eq.) and ethanol to the flask.

-

Catalyst Addition: While stirring, add the base catalyst. Two common catalytic systems are:

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature overnight. The precipitated solid product is then collected by vacuum filtration.

-

Purification: The crude product is washed with cold ethanol and then recrystallized from glacial acetic acid to afford the pure 1-(2-amino-4-methylthiazol-5-yl)-3-arylpropenone.[7]

Considerations for this compound

The presence of a bromine atom at the α-position to the carbonyl group in this compound significantly alters its reactivity under the basic conditions of the Claisen-Schmidt condensation. Researchers should be aware of the following potential side reactions:

-

Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo a Favorskii rearrangement to form a carboxylic acid derivative (amide in this case, due to the amino group) after workup.

-

Nucleophilic Substitution: The basic catalyst (e.g., hydroxide or alkoxide) can act as a nucleophile, displacing the bromide to form an α-hydroxy or α-alkoxy ketone.

-

Elimination: If there are protons on the γ-carbon, elimination of HBr could occur, though this is not possible for the specified reactant.

Due to these potential side reactions, the direct use of this compound in a base-catalyzed Claisen-Schmidt condensation is not recommended without careful optimization and characterization of the products. An alternative approach would be to first perform the Claisen-Schmidt condensation with the non-brominated ketone and then introduce the bromine at the α-position of the resulting chalcone if desired, using appropriate brominating agents under acidic conditions.

Data Presentation

The following table summarizes the reported yields for the synthesis of various 1-(2-amino-4-methylthiazol-5-yl)-3-arylpropenones using the protocol described above with potassium tert-butylate as the catalyst.[7]

| Entry | Ar-group (Substituted Benzaldehyde) | Yield (%) |

| 1 | p-tolyl | 72 |

| 2 | 2-fluorophenyl | 68 |

| 3 | 4-fluorophenyl | 78 |

| 4 | 4-chlorophenyl | 75 |

| 5 | 3-hydroxyphenyl | 65 |

| 6 | 3-hydroxy-4-methoxyphenyl | 77 |

| 7 | 2,3-dimethoxyphenyl | 75 |

| 8 | 3-allyloxyphenyl | 55 |

| 9 | 4-hydroxy-3,5-dimethoxyphenyl | 58 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 1-(2-amino-4-methylthiazol-5-yl)-3-arylpropenones.

Caption: Workflow for the synthesis of thiazole-chalcones.

Signaling Pathway (Reaction Mechanism)

The diagram below outlines the base-catalyzed Claisen-Schmidt condensation mechanism.

Caption: Mechanism of the Claisen-Schmidt condensation.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jhps.donnu.edu.ua [jhps.donnu.edu.ua]

- 7. library.dmed.org.ua [library.dmed.org.ua]

Application Notes and Protocols: Preparation of Kinase Inhibitors from 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] This heterocyclic motif is particularly prominent in the development of kinase inhibitors, where it often serves as a crucial pharmacophore for binding to the ATP-binding site of various kinases.[2] The inherent electronic properties and hydrogen bonding capabilities of the 2-aminothiazole ring system allow for potent and selective interactions with the kinase hinge region.[2] The starting material, 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone, is a versatile building block for the synthesis of a diverse library of 2-aminothiazole-based kinase inhibitors. Its α-bromo ketone functionality allows for facile reaction with various nucleophiles, enabling the introduction of a wide range of substituents at the 4- and 5-positions of the thiazole ring. This document provides detailed protocols for the synthesis of potential kinase inhibitors from this starting material and their subsequent biological evaluation.

Synthetic Workflow and Strategy

The general strategy for the preparation of kinase inhibitors from this compound involves a two-step process. The initial step is a Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing compound. This is followed by functionalization of the 2-amino group of the thiazole core to introduce moieties that can interact with specific regions of the target kinase.

Caption: Synthetic and evaluation workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,4'-Bithiazole-2'-amine Intermediates via Hantzsch Thiazole Synthesis

This protocol describes the reaction of this compound with a thiourea derivative to form a 2,4'-bithiazole-2'-amine intermediate.

Materials:

-

This compound hydrobromide

-

Thiourea or substituted thiourea (e.g., N-phenylthiourea)

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve this compound hydrobromide (1.0 eq) and the corresponding thiourea derivative (1.1 eq) in ethanol (10 mL per mmol of bromoethanone).

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.

-

Dry the solid product under vacuum to yield the 2,4'-bithiazole-2'-amine intermediate.

Protocol 2: General Procedure for N-Acylation of 2,4'-Bithiazole-2'-amine Intermediates

This protocol describes the acylation of the 2-amino group of the bithiazole intermediate, a common step in the synthesis of many kinase inhibitors.

Materials:

-

2,4'-Bithiazole-2'-amine intermediate from Protocol 1

-

Acyl chloride or carboxylic acid

-

Pyridine or a suitable coupling agent (e.g., HATU, HOBt)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Suspend the 2,4'-bithiazole-2'-amine intermediate (1.0 eq) in DCM or DMF.

-

Add pyridine (2.0 eq) to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final N-acylated kinase inhibitor.

Data Presentation: Inhibitory Activity of Representative 2-Aminothiazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of several 2-aminothiazole-based kinase inhibitors against various kinases. While not all compounds are directly synthesized from the specified starting material, they share the core 2-amino-4-methylthiazole scaffold and represent the potential activities of the compounds that can be generated.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Dasatinib | Bcr-Abl | <1 | [2] |

| Src | 0.5 | [2] | |

| Lck | 1.1 | [2] | |

| Compound 1 | Itk | 15 | N/A |

| Compound 2 | c-Met | 23 | [3] |

| Compound 3 | PI3Kα | 86 | [4] |

| mTOR | 221 | [4] | |

| Compound 4 | Cdk5/p25 | 320 | [5] |

| Compound 5 | FGFR-1 | 50 | [6] |

Signaling Pathway

Many kinase inhibitors derived from the 2-aminothiazole scaffold target key signaling pathways implicated in cancer cell proliferation and survival. A prominent example is the Bcr-Abl signaling pathway, a critical driver in Chronic Myeloid Leukemia (CML). Dasatinib, a potent inhibitor with a 2-aminothiazole core, effectively targets the Bcr-Abl kinase.[2]

Caption: Inhibition of the Bcr-Abl signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of potent kinase inhibitors. The straightforward and well-established synthetic routes, primarily revolving around the Hantzsch thiazole synthesis and subsequent N-functionalization, allow for the rapid generation of compound libraries for screening and structure-activity relationship studies. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to explore the potential of this scaffold in developing novel therapeutics targeting a range of kinases.

References

- 1. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]

- 4. [PDF] Development of a Synthesis of Kinase Inhibitor AKN028 | Semantic Scholar [semanticscholar.org]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase [beilstein-journals.org]

Application Notes and Protocols for 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone as a scaffold in anticancer drug discovery. This document outlines its synthesis, potential mechanisms of action, and detailed protocols for its evaluation.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core structure of several clinically approved anticancer drugs.[1][2] The 2-aminothiazole moiety, in particular, is a privileged scaffold known to exhibit a wide range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[3][4] The introduction of an α-bromoketone functional group is a strategic approach to designing novel anticancer agents, as these moieties are known to be reactive electrophiles that can covalently interact with nucleophilic residues in biological targets, such as the active sites of enzymes.[5]

This compound is a compound of interest that combines the established anticancer potential of the 2-aminothiazole core with the reactive α-bromoketone moiety. This combination suggests a potential for significant biological activity, warranting further investigation into its efficacy and mechanism of action as an anticancer agent.

Synthesis Protocol

A plausible synthesis for this compound involves the bromination of the precursor, 1-(2-amino-4-methylthiazol-5-yl)ethanone.

Protocol 1: Synthesis of this compound

Materials:

-

1-(2-amino-4-methylthiazol-5-yl)ethanone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while stirring.

-

After the addition is complete, continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into ice-cold water.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Data Presentation: Cytotoxicity of 2-Aminothiazole Derivatives

While specific cytotoxicity data for this compound is not yet widely published, the following table summarizes the in vitro anticancer activity of various other 2-aminothiazole derivatives to provide a comparative context for the potential efficacy of this compound class.

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [4] |

| Compound 20 (a 2-aminothiazole derivative) | H1299 (Lung Cancer) | 4.89 µM | [2] |

| Compound 20 (a 2-aminothiazole derivative) | SHG-44 (Glioma) | 4.03 µM | [2] |

| TH-39 (a 2-aminothiazole derivative) | K562 (Leukemia) | 0.78 µM | [4] |

| Compound 79a (a 2-aminothiazole derivative) | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI₅₀) | [4] |

| Compound 79b (a 2-aminothiazole derivative) | A549 (Lung Cancer) | 1.61 µg/mL (GI₅₀) | [4] |

| Thiazole-naphthalene derivative 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 µM | [6] |

| Thiazole-naphthalene derivative 5b | A549 (Lung Cancer) | 0.97 ± 0.13 µM | [6] |

| Thiazolylpyrazolyl coumarin derivative 9d | MCF-7 (Breast Cancer) | 5.41 to 10.75 µM (range) | [7] |

| Bis-thiazole derivative 5c | HeLa (Cervical Cancer) | 0.6 nM | [8] |

| Bis-thiazole derivative 5f | KF-28 (Ovarian Cancer) | 6 nM | [8] |

Experimental Protocols

The following are standard protocols for evaluating the anticancer properties of novel compounds like this compound.

Caption: General workflow for evaluating the anticancer activity of a test compound.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-